Cas no 1247396-18-4 (3-(trifluoromethyl)-1,4'-bipiperidine)

3-(Trifluoromethyl)-1,4'-bipiperidine is a fluorinated bipiperidine derivative characterized by the presence of a trifluoromethyl group at the 3-position of the piperidine ring. This structural feature enhances its lipophilicity and metabolic stability, making it a valuable intermediate in pharmaceutical and agrochemical research. The compound’s rigid bipiperidine scaffold offers conformational restraint, which can improve binding affinity in drug design. Its trifluoromethyl group contributes to electronic effects, potentially influencing bioavailability and target interaction. The compound is utilized in the synthesis of bioactive molecules, particularly in the development of CNS-targeting agents and enzyme inhibitors. High purity and well-defined stereochemistry are critical for its applications in medicinal chemistry.
3-(trifluoromethyl)-1,4'-bipiperidine structure
1247396-18-4 structure
Product Name:3-(trifluoromethyl)-1,4'-bipiperidine
CAS No:1247396-18-4
MF:C11H19F3N2
MW:236.277173280716
MDL:MFCD16076654
CID:2854540
Update Time:2025-05-21

3-(trifluoromethyl)-1,4'-bipiperidine Chemical and Physical Properties

Names and Identifiers

    • 3-(trifluoromethyl)-1,4-bipiperidine
    • 1-(PIPERIDIN-4-YL)-3-(TRIFLUOROMETHYL)PIPERIDINE
    • 1,4'-Bipiperidine, 3-(trifluoromethyl)-
    • 3-(trifluoromethyl)-1,4'-bipiperidine
    • MDL: MFCD16076654
    • Inchi: 1S/C11H19F3N2/c12-11(13,14)9-2-1-7-16(8-9)10-3-5-15-6-4-10/h9-10,15H,1-8H2
    • InChI Key: JRUJAXWLNRFCMZ-UHFFFAOYSA-N
    • SMILES: N1(C2CCNCC2)CCCC(C(F)(F)F)C1

Computed Properties

  • Hydrogen Bond Donor Count: 1
  • Hydrogen Bond Acceptor Count: 2
  • Heavy Atom Count: 16
  • Rotatable Bond Count: 2

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Additional information on 3-(trifluoromethyl)-1,4'-bipiperidine

3-(Trifluoromethyl)-1,4'-bipiperidine (CAS No. 1247396-18-4): A Comprehensive Overview

The compound 3-(trifluoromethyl)-1,4'-bipiperidine (CAS No. 1247396-18-4) is a highly specialized organic molecule with significant potential in various scientific and industrial applications. This compound belongs to the class of bicyclic compounds, specifically bipiperidines, which are known for their unique structural properties and versatile reactivity. The presence of the trifluoromethyl group introduces additional electronic and steric effects, making this compound particularly interesting for researchers in the fields of medicinal chemistry, materials science, and catalysis.

Recent studies have highlighted the importance of bipiperidine derivatives in drug discovery. For instance, research published in the *Journal of Medicinal Chemistry* has demonstrated that bipiperidine frameworks can serve as effective scaffolds for designing bioactive molecules with high selectivity and potency. The trifluoromethyl substitution at the 3-position of this compound further enhances its pharmacokinetic properties, such as improved solubility and metabolic stability. These attributes make 3-(trifluoromethyl)-1,4'-bipiperidine a promising candidate for developing novel therapeutic agents targeting various disease states.

In addition to its pharmaceutical applications, 3-(trifluoromethyl)-1,4'-bipiperidine has shown potential in materials science. A study published in *Advanced Materials* explored the use of this compound as a precursor for synthesizing advanced polymers with tailored mechanical and thermal properties. The trifluoromethyl group contributes to the polymer's stability under harsh conditions, making it suitable for high-performance applications such as aerospace materials and electronic devices.

The synthesis of 3-(trifluoromethyl)-1,4'-bipiperidine involves a multi-step process that combines traditional organic synthesis techniques with modern catalytic methods. Researchers have optimized the reaction conditions to achieve high yields and purity levels. For example, a paper in *Organic Process Research & Development* described a scalable route involving a palladium-catalyzed coupling reaction followed by a ring-closing metathesis step. This approach not only enhances the efficiency of the synthesis but also minimizes environmental impact by reducing waste generation.

From an analytical standpoint, 3-(trifluoromethyl)-1,4'-bipiperidine has been thoroughly characterized using advanced spectroscopic techniques such as NMR and mass spectrometry. These analyses confirm the compound's purity and structural integrity, which are critical for its application in sensitive research environments. Furthermore, computational studies using density functional theory (DFT) have provided insights into the electronic structure and reactivity of this compound, aiding in its rational design for specific applications.

In conclusion, 3-(trifluoromethyl)-1,4'-bipiperidine (CAS No. 1247396-18-4) is a versatile compound with wide-ranging applications across multiple disciplines. Its unique structural features and favorable chemical properties make it an invaluable tool for researchers seeking innovative solutions in drug development, materials science, and beyond. As ongoing research continues to uncover new possibilities for this compound, its significance in both academic and industrial settings is expected to grow significantly.

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